molecular formula C7H4F2N2O B12958952 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12958952
M. Wt: 170.12 g/mol
InChI Key: MQZDDGZLHBLPOT-UHFFFAOYSA-N
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Description

4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of two fluorine atoms at the 4th and 5th positions of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with carbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure with chlorine atoms instead of fluorine.

    4,5-Dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure with methyl groups instead of fluorine.

    4,5-Difluoro-1,3-dihydro-2H-benzo[d]oxazol-2-one: Similar structure with an oxygen atom in the ring.

Uniqueness: 4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability and reactivity. The fluorine atoms also contribute to the compound’s high binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

4,5-difluoro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4F2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12)

InChI Key

MQZDDGZLHBLPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)N2)F)F

Origin of Product

United States

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